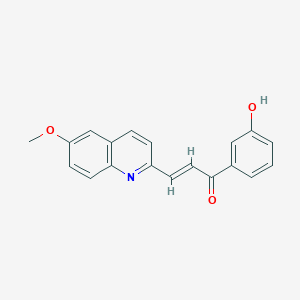

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 6-methoxy-2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinolinone derivatives.

Reduction: Formation of dihydrochalcone derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated chalcone derivatives.

科学的研究の応用

Chemistry

In chemistry, (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel materials with unique optical and electronic properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. It has shown promise in inhibiting the activity of certain kinases and proteases involved in tumor growth and metastasis.

Medicine

In medicinal chemistry, this compound is investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its unique chemical structure allows for the creation of materials with specific color properties and enhanced stability.

作用機序

The mechanism of action of (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the function of key signaling proteins.

類似化合物との比較

Similar Compounds

(2E)-1-(3-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the quinoline moiety, which may result in different biological activities.

(2E)-1-(3-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the phenyl ring instead of the quinoline ring.

(2E)-1-(3-hydroxyphenyl)-3-(2-quinolinyl)prop-2-en-1-one: Similar structure but without the methoxy group on the quinoline ring.

Uniqueness

The presence of both the hydroxyphenyl and methoxyquinolinyl groups in (2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one imparts unique chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the quinoline moiety contributes to its potential as an enzyme inhibitor and therapeutic agent.

生物活性

(2E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents, exhibiting properties such as anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline moiety and a hydroxyl group that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that chalcone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed strong antifungal activity against various strains. The minimum inhibitory concentrations (MICs) were determined for several fungi, indicating effective antifungal properties with some compounds achieving MICs as low as 5 µg/mL .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5 | Candida albicans | 10 |

| 12 | Aspergillus niger | 8 |

| 14 | Fusarium oxysporum | 5 |

Antioxidant Activity

Chalcones are recognized for their antioxidant capabilities. The presence of hydroxyl groups enhances their ability to scavenge free radicals. A study highlighted that the synthesized derivatives exhibited varying degrees of antioxidant activity, with this compound showing significant inhibition of lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| EPG85-257RDB (P-gp positive) | 15 |

| EPG85-257P (drug-sensitive) | 20 |

Case Studies

Case Study 1: Antifungal Activity Evaluation

A comprehensive evaluation of various chalcone derivatives including this compound was conducted against ten fungal strains. The results confirmed its efficacy, particularly against Fusarium oxysporum, where it exhibited the lowest MIC among tested compounds.

Case Study 2: Anticancer Mechanism Investigation

In another study focusing on its anticancer properties, the compound was subjected to MTT assays across multiple cancer cell lines. The results indicated a dose-dependent response in inducing cell death, with significant effects noted in multidrug-resistant cell lines. Further molecular docking studies suggested that the compound interacts effectively with P-glycoprotein, potentially reversing drug resistance mechanisms .

特性

IUPAC Name |

(E)-1-(3-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-23-17-8-9-18-13(12-17)5-6-15(20-18)7-10-19(22)14-3-2-4-16(21)11-14/h2-12,21H,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQOZCDXMDWHLW-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。